molecular formula C14H11N3O4S B2435010 N1-(isoxazol-3-yl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide CAS No. 2034486-76-3

N1-(isoxazol-3-yl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide

Cat. No.: B2435010
CAS No.: 2034486-76-3
M. Wt: 317.32
InChI Key: JJVZOMOXYMHCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(isoxazol-3-yl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C14H11N3O4S and its molecular weight is 317.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c18-13(14(19)16-12-3-5-20-17-12)15-7-10-1-2-11(21-10)9-4-6-22-8-9/h1-6,8H,7H2,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVZOMOXYMHCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(isoxazol-3-yl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N3O4SC_{14}H_{11}N_{3}O_{4}S, with a molecular weight of approximately 317.32 g/mol. The compound features both isoxazole and furan rings, contributing to its biological properties.

PropertyValue
Molecular FormulaC₁₄H₁₁N₃O₄S
Molecular Weight317.32 g/mol
CAS Number2034486-76-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

1. Enzyme Inhibition:
Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. For instance, studies have shown that isoxazole derivatives can effectively inhibit AChE in Anopheles gambiae, a malaria vector, demonstrating potential for insecticidal applications .

2. Receptor Modulation:
The compound may also interact with specific receptors involved in cell signaling pathways. Similar compounds have been documented as selective antagonists for certain receptor types, suggesting a potential role in modulating physiological responses .

3. Antimicrobial Activity:
Preliminary studies suggest that the compound may possess antimicrobial properties, although detailed investigations are required to confirm its efficacy against various pathogens.

Biological Activity Studies

Several studies have investigated the biological activity of compounds related to this compound:

Case Study 1: Insecticidal Properties
A study focused on the mosquitocidal properties of isoxazole derivatives revealed that certain compounds exhibited high toxicity against both wild-type and resistant strains of Anopheles gambiae. The findings indicated that modifications in the isoxazole structure could enhance insecticidal activity significantly .

Case Study 2: Neuroprotective Effects
Another investigation into similar oxalamide compounds suggested potential neuroprotective effects, particularly in models of neurodegeneration. The ability to cross the blood-brain barrier and modulate neurotransmitter levels was highlighted as a promising avenue for further research .

Comparative Analysis

Comparative studies with other oxalamides reveal unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)acetamideFuran ring instead of thiopheneModerate AChE inhibition
N1-(2-hydroxy-N-[4-methylphenyl]acetamide)Acetamide structureDifferent pharmacological profile

Scientific Research Applications

Medicinal Chemistry

N1-(isoxazol-3-yl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide has been investigated for its potential therapeutic properties, particularly in the following areas:

a. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a candidate for antibiotic development.

b. Neuroprotective Effects
Research has highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. The observed IC50 values suggest significant inhibition potential, indicating that it may enhance cholinergic signaling and improve cognitive function.

Activity TypeTarget/PathwayObserved EffectReference
AChE InhibitionCholinergic SystemIC50 = 5.90 ± 0.07 μM
BuChE InhibitionCholinergic SystemIC50 = 6.76 ± 0.04 μM
AntimicrobialVarious Bacterial StrainsEffective against multiple strains

Biochemical Probes

The compound has been explored as a biochemical probe for studying enzyme interactions and metabolic pathways. Its unique structure allows it to bind selectively to specific enzymes, facilitating research into their mechanisms of action.

Material Science

In material science, this compound can serve as a building block for synthesizing novel materials with tailored properties. Its functional groups can be modified to create polymers or other materials with specific characteristics for applications in electronics or coatings.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed promising results against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective, supporting its potential use in treating bacterial infections.

Case Study 2: Neurodegenerative Disease Research

In research focused on Alzheimer's disease, derivatives of this compound were synthesized and evaluated for their dual inhibition of AChE and BuChE. The findings indicated that these compounds could significantly improve cognitive function in animal models by restoring acetylcholine levels, highlighting their therapeutic potential.

Q & A

Q. What are the recommended synthetic routes and purification methods for N1-(isoxazol-3-yl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide?

The synthesis typically involves multi-step reactions starting with the preparation of intermediates containing thiophene and furan rings, followed by oxalamide group introduction. Key steps include:

  • Thiophene-furan intermediate synthesis : Cyclization reactions under controlled pH and temperature (e.g., 60–80°C) using solvents like DMSO or acetonide to stabilize reactive intermediates .
  • Oxalamide coupling : Reacting the intermediate with isoxazole-3-amine using carbodiimide-based coupling agents (e.g., TBTU) in dichloromethane (DCM) with triethylamine (TEA) as a base .
  • Purification : Chromatography (silica gel or HPLC) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to identify proton environments (e.g., thiophene C-H at δ 7.2–7.5 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 368.12) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm1^{-1} confirm oxalamide C=O stretching .

Q. What preliminary biological screening assays are suitable for this compound?

Initial activity assessments include:

  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC50_{50} determination in HepG2 or MCF-7 cells) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to its heterocyclic motifs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent variation : Modifying thiophene (e.g., 3-Cl vs. 3-F) or isoxazole (e.g., methyl vs. methoxy groups) to assess potency shifts .
  • Scaffold hopping : Replacing furan with pyrrole or pyridine rings to evaluate heterocyclic flexibility .
  • Pharmacophore mapping : Computational alignment of active analogs to identify critical hydrogen-bonding or hydrophobic features .

Q. How should researchers resolve contradictions in solubility or stability data across studies?

Contradictions arise from varying solvent systems or pH conditions. Mitigation involves:

  • Standardized solubility protocols : Use USP buffers (pH 1.2–7.4) with shake-flask method and HPLC quantification .
  • Stability studies : Forced degradation under heat (40–60°C), light (ICH Q1B), and hydrolytic conditions to identify degradation pathways .

Q. What advanced techniques identify biological targets for this compound?

Target deconvolution employs:

  • Surface Plasmon Resonance (SPR) : Direct binding assays to screen protein libraries (e.g., kinases) .
  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins in cell lysates .
  • CRISPR-Cas9 screening : Genome-wide knockout to identify resistance-conferring genes .

Q. What strategies improve synthetic yield and scalability?

Optimization methods include:

  • Microwave-assisted synthesis : Reducing reaction time (e.g., from 12h to 2h) for oxalamide coupling .
  • Flow chemistry : Continuous processing for intermediates prone to degradation under batch conditions .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/Cu) for efficient heterocyclic ring formation .

Q. How can computational modeling predict interactions with biological targets?

Approaches involve:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., EGFR kinase) using the compound’s 3D structure from PubChem .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.